molecular formula C14H11FN4 B495176 2-(4-fluorobenzyl)-5-phenyl-2H-tetraazole CAS No. 314044-38-7

2-(4-fluorobenzyl)-5-phenyl-2H-tetraazole

Cat. No.: B495176
CAS No.: 314044-38-7
M. Wt: 254.26g/mol
InChI Key: VIDAFAVQGIUUNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorobenzyl)-5-phenyl-2H-tetraazole is a chemical compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzyl)-5-phenyl-2H-tetraazole typically involves the reaction of 4-fluorobenzyl chloride with sodium azide to form 4-fluorobenzyl azide. This intermediate is then reacted with phenyl isocyanate to yield the desired tetrazole compound. The reaction conditions usually involve the use of solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzyl)-5-phenyl-2H-tetraazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, which can have different functional groups attached to the tetrazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

2-(4-fluorobenzyl)-5-phenyl-2H-tetraazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzyl)-5-phenyl-2H-tetraazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Fluorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole
  • 2-[(4-Fluorophenyl)methyl]-5-phenyl-1,2,4-triazole
  • 2-[(4-Fluorophenyl)methyl]-5-phenyl-1,3,4-thiadiazole

Uniqueness

Compared to these similar compounds, 2-(4-fluorobenzyl)-5-phenyl-2H-tetraazole exhibits unique properties due to the presence of the tetrazole ring, which imparts distinct electronic and steric characteristics. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

CAS No.

314044-38-7

Molecular Formula

C14H11FN4

Molecular Weight

254.26g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]-5-phenyltetrazole

InChI

InChI=1S/C14H11FN4/c15-13-8-6-11(7-9-13)10-19-17-14(16-18-19)12-4-2-1-3-5-12/h1-9H,10H2

InChI Key

VIDAFAVQGIUUNY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC=C(C=C3)F

Origin of Product

United States

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